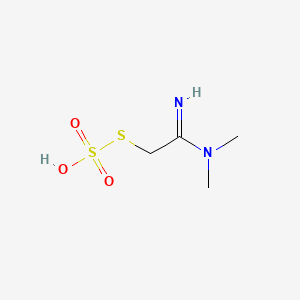
S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 187525 is a pyrazole derivative known for its significant biological activities, particularly in the field of antimicrobial research. This compound has shown promising results in inhibiting the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in macrophages .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 187525 involves the formation of a pyrazole ring, typically through the reaction of hydrazine with a 1,3-diketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 78-80°C for ethanol)
Industrial Production Methods
Industrial production of NSC 187525 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using crystallization or chromatography techniques to ensure high purity of the final product
化学反応の分析
Types of Reactions
NSC 187525 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides
Reduction: Reduction reactions can yield hydrazine derivatives
Substitution: Electrophilic substitution reactions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Halogenated pyrazole compounds
科学的研究の応用
NSC 187525 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its role in inducing autophagy in cells
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The primary mechanism by which NSC 187525 exerts its effects is through the induction of autophagy in macrophages. This process involves:
Molecular Targets: Targets intracellular Mycobacterium tuberculosis
Pathways Involved: Activation of autophagy pathways, leading to the degradation of intracellular bacteria
類似化合物との比較
Similar Compounds
NSC 18725: Another pyrazole derivative with similar antimicrobial properties
Pyrazole derivatives: Compounds with similar structures but varying functional groups
Uniqueness
NSC 187525 is unique due to its specific ability to induce autophagy in macrophages, making it particularly effective against intracellular pathogens like Mycobacterium tuberculosis. Its structure-activity relationship studies have shown that modifications at specific positions on the pyrazole ring can significantly impact its biological activity .
特性
CAS番号 |
10319-72-9 |
|---|---|
分子式 |
C4H10N2O3S2 |
分子量 |
198.3 g/mol |
IUPAC名 |
1-(dimethylamino)-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C4H10N2O3S2/c1-6(2)4(5)3-10-11(7,8)9/h5H,3H2,1-2H3,(H,7,8,9) |
InChIキー |
VAJZTLPJFFJLIZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=N)CSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


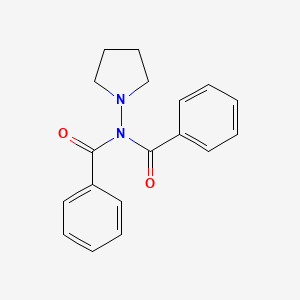
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
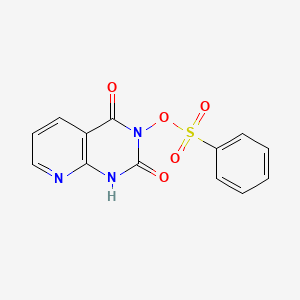
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)


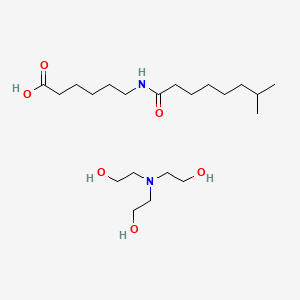
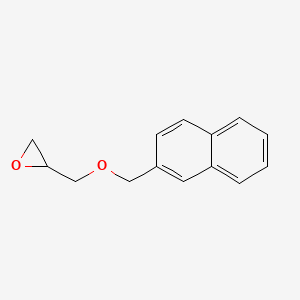
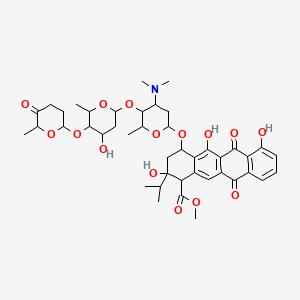
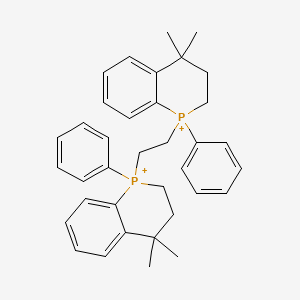
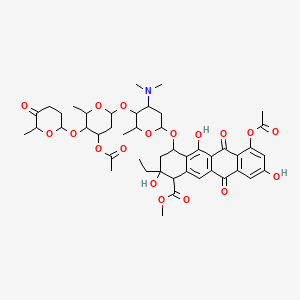


![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
